molecular formula C11H15BrO2 B1271672 1-(4-Bromobutoxy)-4-methoxybenzene CAS No. 2033-83-2

1-(4-Bromobutoxy)-4-methoxybenzene

Cat. No.: B1271672
CAS No.: 2033-83-2
M. Wt: 259.14 g/mol
InChI Key: XNMUBVHIMDDDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobutoxy)-4-methoxybenzene is an organic compound with the molecular formula C11H15BrO2. It is a derivative of benzene, featuring a bromobutoxy group and a methoxy group attached to the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromobutoxy)-4-methoxybenzene can be synthesized through the reaction of 1,4-dibromobutane with 4-methoxyphenol. The reaction typically involves the use of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-methoxyphenol attacks the bromine atom of 1,4-dibromobutane, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutoxy)-4-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.

    Oxidation: The compound can be oxidized to form corresponding phenolic compounds.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 4-methoxybutoxybenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzene derivatives.

    Oxidation: Phenolic compounds.

    Reduction: 4-Methoxybutoxybenzene.

Scientific Research Applications

1-(4-Bromobutoxy)-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of biochemical pathways and as a reagent in biological assays.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Bromobutoxy)-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromobutoxy group can participate in nucleophilic substitution reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its role in various chemical processes .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromobutoxy)-4-methoxybenzene is unique due to the presence of both bromobutoxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

1-(4-bromobutoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-13-10-4-6-11(7-5-10)14-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMUBVHIMDDDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366309
Record name 1-(4-Bromobutoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2033-83-2
Record name 1-(4-Bromobutoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2033-83-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Condensation of 1,4-dibromobutane with 4-methoxyphenol according to A. M. Ismaiel et al. (J Med Chem (1993) 36, 2519-25) gives an 82% yield of 1-(4-methoxyphenoxy)-4-bromobutane. By condensing 670 mg (2.58 mmol) of this derivative with 700 mg (2.35 mmol) of N-methyl-N-[4-piperidyl]-4H-3,1-benzothiazin-2-amine, obtained in Example 16-2, in 8 ml of dry DMF in the presence of 630 mg (5.8 mmol) of 98 Na2CO3 /02 KI according to the procedure of Example 16-3, the compound of formula 22 is prepared in a yield of 58%: ##STR46##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromobutoxy)-4-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(4-Bromobutoxy)-4-methoxybenzene
Reactant of Route 3
Reactant of Route 3
1-(4-Bromobutoxy)-4-methoxybenzene
Reactant of Route 4
Reactant of Route 4
1-(4-Bromobutoxy)-4-methoxybenzene
Reactant of Route 5
Reactant of Route 5
1-(4-Bromobutoxy)-4-methoxybenzene
Reactant of Route 6
Reactant of Route 6
1-(4-Bromobutoxy)-4-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.